(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide
Description
The compound “(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide” is a structurally complex heterocyclic molecule featuring a benzo[d]thiazole core substituted with an acetamido group at position 6 and a propargyl (prop-2-yn-1-yl) group at position 2. The Z-configuration of the imine moiety (ylidene) is critical for its stereochemical stability. The thiophene-3-carboxamide substituent is further functionalized with 2,5-dichloro groups, enhancing electronic and steric properties.
Properties
IUPAC Name |
N-(6-acetamido-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-2,5-dichlorothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O2S2/c1-3-6-22-12-5-4-10(20-9(2)23)7-13(12)25-17(22)21-16(24)11-8-14(18)26-15(11)19/h1,4-5,7-8H,6H2,2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBZRJBOKTONOJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N(C(=NC(=O)C3=C(SC(=C3)Cl)Cl)S2)CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(6-acetamido-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-2,5-dichlorothiophene-3-carboxamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, focusing on its anticancer properties and interactions at the molecular level.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 424.31 g/mol. It features a thiazole ring, dichlorothiophene moiety, and an acetamido group, which contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including this compound. Notably, research has shown that derivatives similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies
-
Study on Hep3B Cells :
- Findings : In a study assessing the activity against Hep3B (hepatocellular carcinoma) cells, compounds with similar structures demonstrated IC50 values of 5.46 µM and 12.58 µM for two derivatives (designated as 2b and 2e). These compounds were observed to disrupt spheroid formation in cancer cells, promoting aggregation into globular shapes, indicative of their cytotoxic effects .
- Mechanism : The interaction of these compounds with tubulin was similar to that of colchicine, suggesting a mechanism that involves inhibition of microtubule polymerization .
- Molecular Dynamics Simulations :
Biological Mechanisms
The biological activity of this compound can be attributed to several mechanisms:
- Tubulin Inhibition : The compound appears to inhibit tubulin polymerization, similar to known anticancer agents like Combretastatin A4 (CA-4). This inhibition disrupts the mitotic spindle formation during cell division, leading to cell cycle arrest .
- Apoptotic Induction : Compounds in this class may also promote apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.
Comparative Analysis
To better understand the efficacy of this compound compared to other known anticancer agents, a comparison table is presented below:
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Compounds
Key Observations :
- Heterocyclic Core : The target compound’s benzo[d]thiazole core distinguishes it from thiazolo-pyrimidine (e.g., 11a, 11b) and triazole (e.g., 6b) derivatives. The benzo[d]thiazole system is less common in the literature compared to pyrimidine or triazole frameworks .
- The propargyl group in the target compound may enable click chemistry applications, a feature absent in the cited analogues.
Key Observations :
- Microwave vs. Conventional Methods : Pyridothiazepines (4a-c) achieved higher yields (70-85%) in shorter times (10-15 min) using microwave irradiation compared to thiazolo-pyrimidines (68% yield in 2 hours via reflux) . This suggests that microwave-assisted synthesis could be advantageous for the target compound if applicable.
- Catalytic Efficiency : Triazole derivatives (6a-m) utilized copper-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method with high yields (75-90%) . The propargyl group in the target compound may allow similar strategies for functionalization.
Physicochemical and Spectroscopic Properties
Table 3: Spectroscopic Data Comparison
Key Observations :
- Functional Group Signatures: The absence of nitrile (CN) or nitro (NO₂) groups in the target compound differentiates its IR profile from 11a/b (CN ~2200 cm⁻¹) and 6b (NO₂ ~1504 cm⁻¹) .
- NMR Trends : Aromatic protons in analogous compounds (e.g., 6b: δ 7.20–8.36 ppm; 11a: δ 7.94 ppm) suggest that the target compound’s dichlorothiophene and benzo[d]thiazole moieties would exhibit downfield shifts due to electron-withdrawing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
